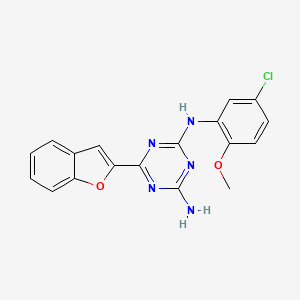

6-(1-benzofuran-2-yl)-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(1-benzofuran-2-yl)-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a benzofuran moiety at position 6 and a 5-chloro-2-methoxyphenyl group at position 2. This structural combination may enhance binding affinity to biological targets, such as enzymes or receptors, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

6-(1-benzofuran-2-yl)-2-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O2/c1-25-14-7-6-11(19)9-12(14)21-18-23-16(22-17(20)24-18)15-8-10-4-2-3-5-13(10)26-15/h2-9H,1H3,(H3,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYFWHHOOHXZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(1-benzofuran-2-yl)-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological properties of this compound, supported by research findings and data from various studies.

- Chemical Formula : C20H18ClN5O4S

- Molecular Weight : 459.91 g/mol

- CAS Number : 723297-77-6

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study synthesized various benzofuran derivatives and evaluated their efficacy against Mycobacterium tuberculosis (MTB) and other pathogens. Notably, compounds with specific substitutions on the benzofuran ring displayed profound antimycobacterial activity with minimum inhibitory concentrations (MICs) as low as 0.60 μM .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Anticancer Activity

The compound's potential as an anticancer agent is also notable. Research has shown that triazine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The structure of triazines allows for interactions with DNA and enzymes critical for cancer cell survival .

Case Study: Triazine Derivatives in Cancer Research

A study focused on the synthesis and biological evaluation of triazine-based derivatives found that certain modifications to the triazine core significantly enhanced anticancer activity against various cancer cell lines. The compounds were evaluated for their cytotoxicity using MTT assays, revealing promising results with IC50 values in the micromolar range .

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors involved in microbial resistance and cancer progression. The presence of the benzofuran moiety is believed to enhance lipophilicity, facilitating cellular uptake and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives are widely explored for their diverse biological activities. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues with Heterocyclic Moieties

Substituted Phenyl Derivatives

Agrochemical Triazines

Key Research Findings

- Bioactivity Trends : Benzofuran-containing triazines (e.g., the target compound) show promise in drug discovery due to enhanced π-π stacking and hydrogen-bonding capabilities, whereas sulfur-linked analogs (e.g., benzothiazole derivatives) dominate antimicrobial research .

- Agrochemical vs. Pharmaceutical Design : Herbicidal triazines prioritize substituents like methylthio or alkyl groups for environmental durability, while pharmaceutical candidates focus on aromatic and heterocyclic moieties for target specificity .

Q & A

How can microwave-assisted synthesis improve the yield and purity of 6-(1-benzofuran-2-yl)-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine?

Methodological Answer:

Microwave-assisted synthesis offers rapid heating and uniform energy distribution, which can enhance reaction efficiency. Based on analogous triazine derivatives (e.g., N2-phenyl-1,3,5-triazine-2,4-diamine hydrochloride), optimize parameters such as:

- Reaction time : Reduced from hours to minutes (e.g., 10–30 minutes under 150–200 W) .

- Solvent system : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Stoichiometry : Adjust molar ratios of cyanoguanidine, benzofuran-2-carbaldehyde, and 5-chloro-2-methoxyaniline to minimize side products.

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm regioselective amine substitution on the triazine core .

What strategies can modify the benzofuran or chlorophenyl moieties to enhance biological activity?

Methodological Answer:

Structural modifications should target electronic and steric effects:

- Benzofuran moiety : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position to improve π-π stacking with biological targets .

- Chlorophenyl group : Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to modulate lipophilicity and binding affinity .

Use acylation reactions (e.g., benzoyl chloride or phenylacetyl chloride in 1,4-dioxane with TEA) to functionalize free amines, as demonstrated in triazolo-triazine derivatives . Validate changes via mass spectrometry and X-ray crystallography (if crystalline).

Which spectroscopic methods are most effective for confirming structural integrity and purity?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, triazine NH signals at δ 8.1–8.5 ppm) .

- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and triazine C=N vibrations (~1550 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Accurately determine molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

For purity, use HPLC-DAD with a C18 column (detection at 254 nm) and compare retention times against synthetic intermediates .

How do substituents on the triazine core influence pharmacological properties?

Methodological Answer:

Systematic structure-activity relationship (SAR) studies should focus on:

- Electron-deficient triazines : Substituents like chloro or nitro groups increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

- Amino group positioning : The 2,4-diamine configuration (vs. mono-substituted) improves hydrogen-bonding capacity, as seen in sulfonamide analogs .

Test variations in in vitro assays (e.g., kinase inhibition or antimicrobial activity) and correlate results with computational docking (e.g., AutoDock Vina) to identify binding modes .

How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay conditions or compound purity. Mitigate by:

- Standardizing assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Batch validation : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) via GC-MS.

- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., pH or temperature effects) .

What methods are recommended for determining solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : Use the shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF media) .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 1 month) and analyze via HPLC for decomposition products .

For photostability, expose to UV-Vis light (300–800 nm) and monitor absorbance changes, as done with benzo[a]phenoxazinium dyes .

What in vitro assays are suitable for evaluating the compound’s mechanism of action?

Methodological Answer:

- Enzyme inhibition : Use fluorogenic substrates (e.g., ATPase-Glo™ assay) to quantify triazine interactions with kinases or proteases .

- Cellular uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and visualize via confocal microscopy .

- Cytotoxicity : Employ MTT or resazurin assays in cancer cell lines, comparing IC50 values against reference drugs .

How to assess environmental persistence and ecotoxicity?

Methodological Answer:

Follow the INCHEMBIOL framework :

- Biodegradation : Use OECD 301F (modified Sturm test) to measure CO2 evolution over 28 days.

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hr LC50) and algal growth inhibition (72-hr EC50).

- Bioaccumulation : Calculate log Kow via shake-flask method and predict BCF using EPI Suite™.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.